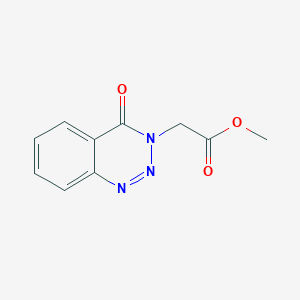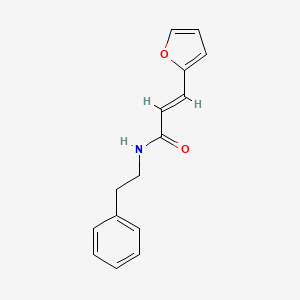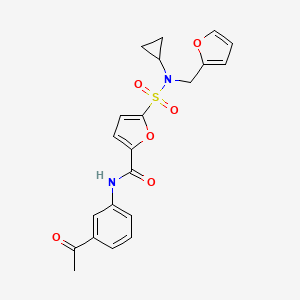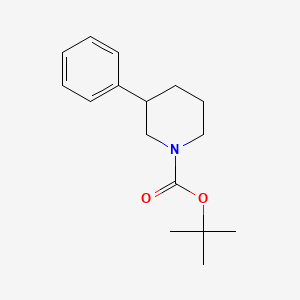
2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It appears as a colorless liquid with a faint fishlike odor . It’s also known as Diglycolamine . It’s used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . The InChI is InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2 and the Canonical SMILES is C(COCCO)N . The molecular weight is 105.14 g/mol .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is combustible but difficult to ignite . It’s corrosive to tissue . Combustion produces toxic oxides of nitrogen .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Health-Promoting Properties
- Phenolic compounds like Chlorogenic Acid have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties suggest potential applications in the treatment and prevention of metabolic syndrome and associated disorders (Santana-Gálvez et al., 2017).
Food Industry and Food Preservation
- The antimicrobial properties of Chlorogenic Acid against a wide range of organisms indicate its potential use in food preservation. This could be particularly useful in the food industry's search for natural molecules to preserve food products (Santana-Gálvez et al., 2017).
Anti-Inflammatory and Immunomodulatory Effects
- Polyphenolic compounds exhibit significant anti-inflammatory and immunomodulatory effects. They regulate immunity by interfering with immune cell regulation, cytokine synthesis, and gene expression, which could be beneficial in treating chronic inflammatory diseases (Yahfoufi et al., 2018).
Environmental and Ecotoxicological Research
- Studies on phenoxy herbicides, including 2,4-D, highlight the importance of understanding the environmental impact and toxicity of chemical compounds. This research area focuses on the degradation, environmental persistence, and ecotoxicological effects of such compounds (Werner et al., 2012).
Cosmeceutical Applications
- Hydroxycinnamic acids and derivatives demonstrate potential as multifunctional ingredients in cosmetics, due to their antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. These findings suggest possible applications in anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmetic products (Taofiq et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-aminoethoxy)-6-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-12-7-3-2-4-8(9(7)11)13-6-5-10;/h2-4,11H,5-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBANMTELGFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-6-methoxyphenol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2597194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2597196.png)
![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)
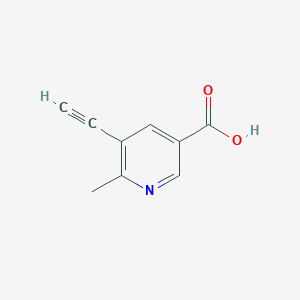
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2597199.png)
![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2597201.png)
![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)
![1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2597203.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B2597205.png)
